2-Methyl-3-(trityloxy)-1-propanol
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Overview
Description
2-Methyl-3-(trityloxy)-1-propanol is an organic compound with a unique structure that includes a trityloxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(trityloxy)-1-propanol typically involves the reaction of 2-methyl-3-hydroxy-1-propanol with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(trityloxy)-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The trityloxy group can be reduced to form a simpler alcohol.
Substitution: The trityloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the trityloxy group.
Major Products
Oxidation: The major product is typically a ketone or aldehyde.
Reduction: The major product is a simpler alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted alcohols.
Scientific Research Applications
2-Methyl-3-(trityloxy)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(trityloxy)-1-propanol depends on its specific application. In general, the trityloxy group can act as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other sites on the molecule. The molecular targets and pathways involved would vary based on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-hydroxy-1-propanol: Lacks the trityloxy group, making it more reactive at the hydroxyl site.
3-(Trityloxy)-1-propanol: Similar structure but without the methyl group, affecting its reactivity and applications.
2-Methyl-3-(methoxy)-1-propanol: Contains a methoxy group instead of a trityloxy group, leading to different chemical properties.
Uniqueness
2-Methyl-3-(trityloxy)-1-propanol is unique due to the presence of both a trityloxy group and a methyl group, which influence its reactivity and potential applications. The trityloxy group provides steric hindrance and stability, while the methyl group affects the compound’s overall reactivity and interactions with other molecules.
Properties
Molecular Formula |
C23H24O2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-methyl-3-trityloxypropan-1-ol |
InChI |
InChI=1S/C23H24O2/c1-19(17-24)18-25-23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,24H,17-18H2,1H3 |
InChI Key |
FIRDCPGVKWDUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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